N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide
Description
N-(2-(3,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a sulfonamide derivative featuring a pyrazole core substituted with a pyridinyl group and an ethyl-linked 2,6-difluorobenzenesulfonamide moiety. The pyrazole ring (3,5-dimethyl) is functionalized at the 1-position with a pyridin-2-yl group, which may enhance π-π stacking or hydrogen-bonding interactions in biological systems. The sulfonamide group, attached via an ethyl spacer to the pyrazole, is substituted with two fluorine atoms at the 2- and 6-positions of the benzene ring, likely influencing electronic properties and metabolic stability.
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2,6-difluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4O2S/c1-12-14(13(2)24(23-12)17-8-3-4-10-21-17)9-11-22-27(25,26)18-15(19)6-5-7-16(18)20/h3-8,10,22H,9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWIBENIYJKCPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNS(=O)(=O)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the bromodomain and extraterminal (BET) protein family . The BET family of proteins plays a crucial role in regulating gene expression. They are involved in cellular processes such as inflammation, cell growth, and apoptosis.
Mode of Action
The compound acts as a potent and selective inhibitor of the BET protein family. By inhibiting these proteins, it can disrupt their function and alter the expression of genes they regulate. This can lead to changes in cellular processes and potentially halt the progression of diseases associated with these proteins.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific context in which it is used. Given its role as a BET inhibitor, it could potentially lead to changes in gene expression that result in altered cell growth and function. It is currently under investigation in clinical trials for its potential use in treating conditions like Acute Myeloid Leukemia or Myelodysplastic Syndrome.
Biological Activity
N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2,6-difluorobenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide functional group, a pyrazole ring, and a pyridine moiety, which contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 396.45 g/mol. The presence of fluorine atoms enhances its lipophilicity, potentially improving bioavailability.
This compound primarily acts as an inhibitor of glycine transporter 1 (GlyT1). This transporter plays a crucial role in neurotransmission within the central nervous system. By inhibiting GlyT1, the compound increases glycine concentrations in the synaptic cleft, which may have therapeutic implications for conditions such as schizophrenia and mood disorders.
Antibacterial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit antibacterial activity against various pathogens. For instance:
- In vitro Studies : Compounds containing the pyrazole motif have shown moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 16 µg/mL against Streptococcus pyogenes and Bacillus subtilis .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 |
| Compound B | Bacillus subtilis | 16 |
| Compound C | Streptococcus pyogenes | 16 |
Anticancer Activity
This compound has also been explored for its anticancer properties. It acts as a selective inhibitor of the bromodomain and extraterminal (BET) protein family. Inhibition of BET proteins disrupts cellular processes such as cell cycle progression and apoptosis, showing promise in cancer therapy .
Case Studies and Research Findings
- GlyT1 Inhibition : In animal models, the compound significantly raised cerebrospinal fluid glycine levels, suggesting potential therapeutic benefits for psychiatric disorders .
- Antibacterial Evaluation : A study evaluating various pyrazole derivatives found that certain analogs exhibited enhanced antibacterial properties compared to traditional antibiotics, indicating their potential as antibiotic adjuvants .
- Cytotoxicity Studies : While exploring its cytotoxic effects against cancer cell lines, it was observed that the compound displayed selective cytotoxicity towards tumor cells while sparing normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound most structurally analogous to the target, based on the provided evidence, is 4-(4-Butyl-3,5-dimethyl-1H-pyrazol-1-yl)-N-[(4-chlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 27) from Molecules (2015) . Below is a comparative analysis:
Key Differences and Implications
Substituent Effects on Binding Interactions: The target compound’s pyridin-2-yl group on the pyrazole may engage in stronger π-π stacking or hydrogen bonding compared to Compound 27’s butyl group, which is hydrophobic and sterically bulky.
Physical and Synthetic Properties :
- The carbamoyl group in Compound 27 introduces a polar C=O bond, which may improve solubility in polar solvents compared to the target’s ethyl-linked sulfonamide.
- The chlorine atom in Compound 27’s aryl group contributes to higher molecular weight and lipophilicity, whereas fluorine in the target compound may improve metabolic stability .
Spectroscopic Signatures: Compound 27’s IR spectrum shows distinct C=O (1726 cm⁻¹) and NH (3344 cm⁻¹) stretches, absent in the target compound due to structural differences. The target’s 2,6-difluoroaryl group would likely exhibit strong C-F vibrational modes near 1200–1100 cm⁻¹, unobserved in Compound 27 .
Q & A
Basic Research Questions
Q. How to design a multi-step synthesis protocol for this compound?
- Methodology : Begin with modular synthesis of the pyrazole core using anhydrous THF and triethylamine as a base, followed by sulfonamide coupling via sulfonyl chloride intermediates. Monitor reaction progress with TLC (e.g., hexane/ethyl acetate 3:1) and purify intermediates via column chromatography. Optimize temperature (e.g., 0–60°C) and pH (neutral to slightly basic) to prevent decomposition. Final purification may involve recrystallization from ethanol/water mixtures .
Q. Which characterization techniques are critical for confirming structural integrity?
- Methodology : Use - and -NMR to verify substituent positions (e.g., pyridinyl protons at δ 8.2–8.5 ppm, sulfonamide NH at δ 5.5–6.0 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H] ~466.12). FT-IR identifies sulfonamide S=O stretching (~1350 cm) and pyrazole C=N (~1600 cm) .
Q. How to assess solubility and stability for in vitro bioassays?
- Methodology : Perform shake-flask experiments in buffers (pH 1.2–7.4) and organic solvents (DMSO, ethanol) to measure solubility. Stability studies under UV light, humidity (40–80% RH), and thermal stress (25–60°C) via HPLC-UV (λ = 254 nm). Use Arrhenius plots to predict shelf-life .
Advanced Research Questions
Q. How to resolve crystallographic data inconsistencies during structure refinement?
- Methodology : Employ SHELXL for refinement, using high-resolution (<1.0 Å) X-ray data. Address disorder in pyridinyl/pyrazole moieties via PART commands. Validate with R < 0.05 and Δρ map analysis. Cross-validate with DFT-optimized geometries (B3LYP/6-31G*) to resolve bond-length ambiguities .
Q. How to design environmental fate studies aligned with the INCHEMBIOL framework?
- Methodology : Use OECD 307 guidelines to assess abiotic hydrolysis (pH 4–9, 25–50°C) and photolysis (λ > 290 nm). For biotic degradation, employ soil microcosms with LC-MS/MS quantification. Model partitioning coefficients (log K, K) using EPI Suite™ to predict bioaccumulation .
Q. How to address contradictory bioactivity data across enzyme inhibition assays?
- Methodology : Standardize assays (e.g., acetylcholinesterase IC) with positive controls (e.g., donepezil). Test dose-response (0.1–100 µM) in triplicate, adjusting buffer ionic strength (50–200 mM NaCl) to minimize false positives. Validate via SPR to measure binding kinetics (k, k) .
Q. What computational strategies elucidate mechanistic interactions with target enzymes?
- Methodology : Perform molecular docking (AutoDock Vina) with homology-modeled enzymes (e.g., carbonic anhydrase IX). Analyze binding poses for sulfonamide-Zn coordination. Validate with MD simulations (GROMACS, 50 ns) to assess stability of H-bonds with active-site residues (e.g., Thr199, Glu106) .
Q. How to integrate crystallographic data with structure-activity relationships (SAR)?
- Methodology : Overlay X-ray structures of analogs (e.g., triazolo-sulfonamides) to identify conserved interactions (e.g., π-π stacking with Phe131). Use QSAR models (CoMFA, 3D-pharmacophores) to correlate substituent electronegativity (Hammett σ) with IC values. Validate with mutagenesis (e.g., Ala-scanning of binding pockets) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
